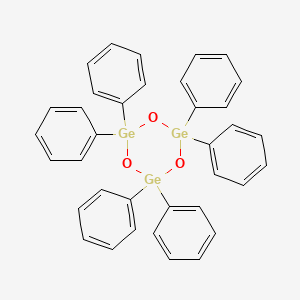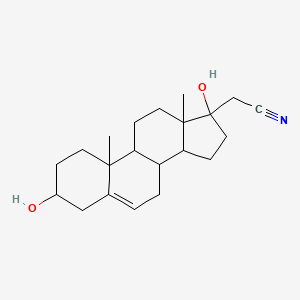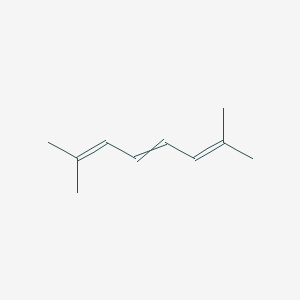
2,7-Dimethylocta-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylocta-2,4,6-triene is an organic compound with the molecular formula C10H16 It is a hydrocarbon with a structure characterized by three conjugated double bonds and two methyl groups attached to the octatriene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,4,6-triene can be achieved through several methods. One common approach involves the double enol ether condensation of a butenedial bisacetal. This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or ketones, depending on the specific oxidizing agents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens like chlorine or bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 2,7-dimethylocta-2,4,6-trienedial and other functionalized hydrocarbons .
Scientific Research Applications
2,7-Dimethylocta-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Research has explored its potential biological activities, including its role in inhibiting certain enzymes and pathways.
Medicine: Studies have investigated its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which 2,7-Dimethylocta-2,4,6-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interfere with signaling pathways by interacting with key molecules. The exact mechanisms can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-Dimethylocta-2,4,6-triene include:
2,6-Dimethyl-octa-2,4,6-triene: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2,4,6-Octatriene, 2,6-dimethyl-, (E,Z): Another stereoisomer with distinct physical and chemical characteristics.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
38086-92-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5-8H,1-4H3 |
InChI Key |
UBFBTMRIJJRZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


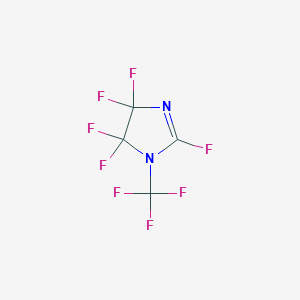
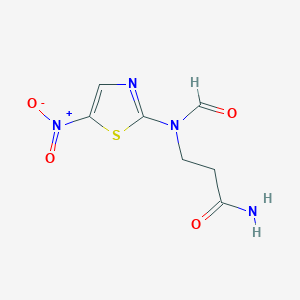
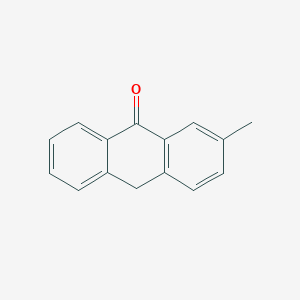
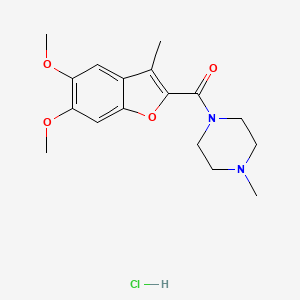
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
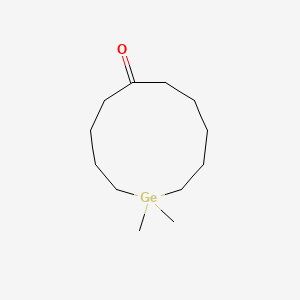
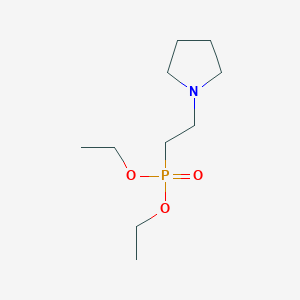
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
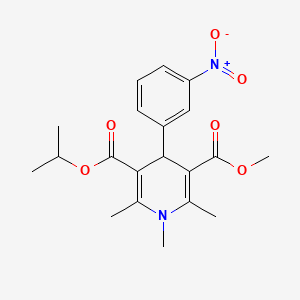
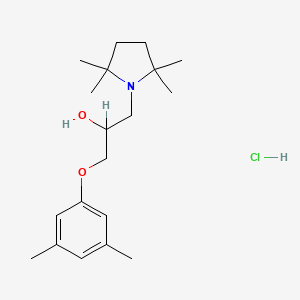
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
